2-(5-Bromo-2-methoxypyridin-3-yl)acetic acid
Overview
Description
2-(5-Bromo-2-methoxypyridin-3-yl)acetic acid is a versatile organic compound with the molecular formula C8H8BrNO3 and a molecular weight of 246.06 g/mol . This compound is characterized by a pyridine ring substituted with a bromine atom at the 5-position and a methoxy group at the 2-position, along with an acetic acid moiety at the 3-position . It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 5-bromo-2-methoxypyridine with an appropriate boronic acid derivative under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of 2-(5-Bromo-2-methoxypyridin-3-yl)acetic acid may involve large-scale bromination and coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity . The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-methoxypyridin-3-yl)acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to form dehalogenated products.
Coupling Reactions: It participates in cross-coupling reactions such as Suzuki-Miyaura and Stille coupling to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Major Products Formed
Substitution Products: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Dehalogenated pyridine derivatives.
Scientific Research Applications
2-(5-Bromo-2-methoxypyridin-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-methoxypyridin-3-yl)acetic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations . In biological systems, its mechanism may involve interactions with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways . The exact molecular targets and pathways involved can vary depending on the specific bioactive molecule derived from this compound .
Comparison with Similar Compounds
2-(5-Bromo-2-methoxypyridin-3-yl)acetic acid can be compared with other similar compounds such as:
5-Bromo-2-methoxypyridine: Lacks the acetic acid moiety and is used as a precursor in the synthesis of this compound.
5-Bromo-2-methoxypyridin-3-amine: Contains an amino group instead of the acetic acid moiety and is used in the synthesis of various pyridine derivatives.
3-Bromo-5-chloro-2-methoxypyridine: Contains an additional chlorine atom and is used in the synthesis of more complex heterocyclic compounds.
The uniqueness of this compound lies in its combination of functional groups, which provides versatility in chemical reactions and applications .
Properties
IUPAC Name |
2-(5-bromo-2-methoxypyridin-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-13-8-5(3-7(11)12)2-6(9)4-10-8/h2,4H,3H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNLMQJLSHPJMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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